molecular formula C10H18O4 B15487440 ethyl (Z)-4,4-diethoxybut-2-enoate CAS No. 10602-40-1

ethyl (Z)-4,4-diethoxybut-2-enoate

Cat. No.: B15487440
CAS No.: 10602-40-1
M. Wt: 202.25 g/mol
InChI Key: KVCGYYRCFAZDCV-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-4,4-diethoxybut-2-enoate is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. The structure of this molecule, featuring both an ester and an acetal group, suggests its potential utility as a versatile synthetic intermediate . Compounds with similar scaffolds are often employed in various chemical syntheses, including the construction of complex molecules through reactions that leverage the acetal's protecting group capabilities and the unsaturation in the carbon chain for further derivatization . Researchers can utilize this building block to explore new pathways in organic chemistry and materials science. For specific inquiries regarding purity, packaging, and pricing, please contact our technical sales team.

Properties

CAS No.

10602-40-1

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl (Z)-4,4-diethoxybut-2-enoate

InChI

InChI=1S/C10H18O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h7-8,10H,4-6H2,1-3H3/b8-7-

InChI Key

KVCGYYRCFAZDCV-FPLPWBNLSA-N

Isomeric SMILES

CCOC(/C=C\C(=O)OCC)OCC

Canonical SMILES

CCOC(C=CC(=O)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Z)-4,4-diethoxybut-2-enoate belongs to a class of α,β-unsaturated esters with structural analogs differing in substituents, stereochemistry, or functional groups. Below is a comparative analysis with key analogs:

Ethyl (E)-4,4-Diethoxybut-2-enoate

  • Structural Difference : E-configuration at the C2–C3 double bond.
  • Reactivity : The E-isomer exhibits reduced steric hindrance, leading to faster reaction kinetics in Michael additions but lower selectivity in cycloadditions compared to the Z-isomer.
  • Stability : The Z-isomer is more thermodynamically stable due to reduced steric clash between the ethoxy groups and ester moiety.

Ethyl 4,4-Dimethoxybut-2-enoate

  • Structural Difference : Methoxy (-OCH₃) groups replace ethoxy (-OCH₂CH₃) at C3.
  • Solubility: Dimethoxy analogs have lower solubility in non-polar solvents due to reduced alkyl chain length.
  • Electronic Effects: Methoxy groups are stronger electron donors, increasing the electrophilicity of the α,β-unsaturated system, which accelerates reactions like nucleophilic conjugate additions.

Ethyl 3-Hydroxy-3-methylbutanoate (from , Figure 4A)

  • Structural Difference : Saturated ester with a hydroxyl and methyl branch at C3 instead of a conjugated double bond and diethoxy groups.
  • Applications : Used in flavoring agents (e.g., fruity esters) rather than synthesis intermediates. Lacks the electrophilic reactivity of α,β-unsaturated systems .

Ethyl 4,4'-Dichlorobenzilate (from )

  • Structural Difference : Aromatic chlorinated substituents instead of aliphatic ethoxy groups.
  • Applications: Functions as a pesticide (chlorobenzilate), contrasting with the synthetic utility of this compound .

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound C₁₀H₁₈O₄ 202.25 α,β-unsaturated ester, diethoxy Electrophilic additions Organic synthesis
Ethyl (E)-4,4-diethoxybut-2-enoate C₁₀H₁₈O₄ 202.25 α,β-unsaturated ester, diethoxy Faster Michael additions Catalysis studies
Ethyl 4,4-dimethoxybut-2-enoate C₈H₁₄O₄ 174.19 α,β-unsaturated ester, dimethoxy Enhanced electrophilicity Polymer chemistry
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₂O₃ 144.17 Saturated ester, hydroxyl Hydrolysis, esterification Flavoring agents
Ethyl 4,4'-dichlorobenzilate C₁₆H₁₄Cl₂O₃ 325.19 Aromatic, chlorinated ester Acaricidal activity Pesticide formulations

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